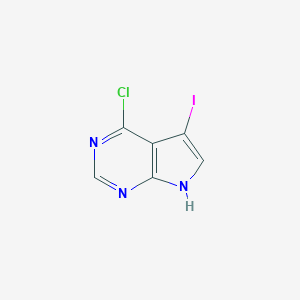

6-Chloro-7-iodo-7-deazapurine

Descripción

Propiedades

IUPAC Name |

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWBJFJMNBPWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564258 | |

| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123148-78-7 | |

| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-7-iodo-7-deazapurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-chloro-7-iodo-7-deazapurine, a key intermediate in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents. This document details the synthetic protocol and the analytical techniques employed to confirm its molecular structure, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is achieved through the iodination of commercially available 6-chloro-7-deazapurine.

Experimental Protocol

Materials:

-

6-chloro-7-deazapurine

-

N-iodosuccinimide (NIS)

-

Anhydrous Dimethylformamide (DMF)

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, N-iodosuccinimide (1.60 g, 7.16 mmol) is added.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The solvent is removed under vacuum.

-

The resulting residue is purified by silica gel column chromatography using a solvent gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the final product.

Spectroscopic Data and Structural Confirmation

The structure of the synthesized this compound was confirmed using NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (B129727) (CD₃OD).

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CD₃OD

-

Reference: Tetramethylsilane (TMS) as an internal standard.

¹H and ¹³C NMR Data:

| Data Type | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | 8.55 (s, 1H) | H-2 |

| 7.72 (s, 1H) | H-8 | |

| ¹³C NMR | 151.7 | C-4 |

| 151.6 | C-2 | |

| 150.2 | C-6 | |

| 133.5 | C-8 | |

| 116.3 | C-5 | |

| 50.1 | C-7 |

Note: The assignments are based on standard chemical shift ranges for similar heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight of the compound and to confirm its elemental composition.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

Mass Spectrometry Data:

| Technique | m/z (Mass-to-Charge Ratio) | Interpretation |

| ESI-MS | 280 | [M+H]⁺ |

The observed mass-to-charge ratio of 280 corresponds to the protonated molecule of this compound (C₆H₃ClIN₃), which has a calculated molecular weight of 279.47 g/mol .

Potential Biological Relevance: EGFR Signaling Pathway

Derivatives of this compound are being investigated for their potential as inhibitors of various cellular processes, including viral replication and cancer cell growth. One potential target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation and survival.

Conclusion

The structural elucidation of this compound is unequivocally supported by a combination of NMR spectroscopy and mass spectrometry. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further studies, including X-ray crystallography, could provide even more precise structural information. The potential for derivatives of this compound to act as inhibitors of key signaling pathways, such as the EGFR pathway, highlights its importance as a scaffold for the development of novel therapeutics.

6-Chloro-7-iodo-7-deazapurine CAS number 123148-78-7

An In-Depth Technical Guide to 6-Chloro-7-iodo-7-deazapurine (CAS No. 123148-78-7)

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals involved in the synthesis and evaluation of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a halogenated derivative of 7-deazapurine. The presence of both a chloro and an iodo group at strategic positions on the pyrrolo[2,3-d]pyrimidine core imparts unique reactivity, making it a valuable intermediate for the synthesis of a wide range of nucleoside analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 123148-78-7 | |

| Molecular Formula | C₆H₃ClIN₃ | |

| Molecular Weight | 279.47 g/mol | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 179-183 °C (decomposes) | |

| Solubility | Insoluble in water. | [1] |

| SMILES | Clc1ncnc2[nH]cc(I)c12 | |

| InChI | 1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) |

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the direct iodination of 6-chloro-7-deazapurine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure.[2]

Materials:

-

6-chloro-7-deazapurine

-

N-iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[2]

-

Stir the reaction mixture for 2 hours at room temperature.[2]

-

Remove the solvent under vacuum.[2]

-

Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the product.[2]

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, CD₃OD) | δ 8.55 (s, 1H), 7.72 (s, 1H) | [2] |

| ¹³C NMR (100 MHz, CD₃OD) | δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1 | [2] |

| Mass Spectrometry (ESI⁺) | m/z 280 (M+H)⁺ | [2] |

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in the synthesis of modified nucleoside analogs. The chlorine and iodine atoms serve as handles for various cross-coupling reactions.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a key reaction for the formation of the N-glycosidic bond between a nucleobase and a sugar moiety. This compound is frequently used as the nucleobase in these reactions to synthesize novel nucleosides.[2][3]

Caption: Workflow for Vorbrüggen Glycosylation.

Experimental Protocol: Vorbrüggen Glycosylation

The following is a representative protocol for the glycosylation of this compound with a protected ribose.[2]

Materials:

-

This compound

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

Procedure:

-

To a solution of this compound (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH₃CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.[2]

-

Stir the mixture for 30 minutes.[2]

-

Cool the reaction mixture to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN, followed by the addition of TMSOTf (0.56 g, 2.45 mmol).[2]

-

Warm the reaction mixture to 80 °C and stir for 12 hours.[2]

-

After completion, quench the reaction and purify the product using standard chromatographic techniques.

Sonogashira Coupling

The iodine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne functionalities. This allows for the synthesis of 7-alkynyl-7-deazapurine nucleosides, which have shown significant biological activities.[4]

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a this compound derivative is described below.[4]

Materials:

-

Protected this compound nucleoside

-

Terminal alkyne (e.g., (trimethylsilyl)acetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the protected this compound nucleoside in an anhydrous solvent, add the terminal alkyne, palladium catalyst, CuI, and the base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, work up the reaction mixture by filtering the catalyst and removing the solvent.

-

Purify the crude product by column chromatography.

Biological Relevance and Applications in Drug Discovery

This compound itself is not known to have significant biological activity but serves as a crucial precursor for the synthesis of pharmacologically active nucleoside analogs. These derivatives have been investigated for a variety of therapeutic applications, including antiviral and anticancer treatments.[5]

Antiviral Agents

Derivatives of this compound have been synthesized and evaluated as inhibitors of viral polymerases. For instance, 7-deaza-2'-C-methyladenosine (7DMA), synthesized from this intermediate, targets the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, thereby inhibiting viral replication.[6]

Caption: Inhibition of Viral RdRp by a 7-Deazapurine Analog.

Modulators of G Protein-Coupled Receptors (GPCRs)

The 7-deazapurine scaffold has been explored for its potential to interact with GPCRs. By modifying the 6- and 7-positions of the 7-deazapurine core, researchers have developed ligands with affinity for various GPCRs, suggesting applications in a range of therapeutic areas.[4]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed. | [7] |

| H315 | Causes skin irritation. | [7] | |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | [7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P264 | Wash skin thoroughly after handling. | [7] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique chemical structure allows for a wide range of modifications, leading to the synthesis of diverse libraries of nucleoside analogs. The continued exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity for various biological targets.

References

- 1. This compound [chembk.com]

- 2. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 4. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 95 123148-78-7 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the compound 6-Chloro-7-iodo-7-deazapurine, also known by its systematic name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This halogenated purine (B94841) analogue is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents. This document compiles available spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | DMSO-d₆ | ~12.8 | br s | - | N-H |

| ~8.4 | s | - | C2-H | ||

| ~7.9 | s | - | C6-H | ||

| ¹³C | DMSO-d₆ | ~152 | - | - | C4 |

| ~151 | - | - | C2 | ||

| ~150 | - | - | C7a | ||

| ~135 | - | - | C6 | ||

| ~100 | - | - | C4a | ||

| ~55 | - | - | C5 |

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. The data is inferred from derivatives and related structures.

Table 2: Mass Spectrometry (MS) Data

| Technique | Mode | Expected [M+H]⁺ | Expected [M-H]⁻ |

| ESI | Positive | 279.9 | - |

| Negative | - | 277.9 |

Note: The expected masses are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The observed mass spectrum would show a characteristic isotopic pattern for the chlorine atom.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | N-H stretch |

| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |

| ~1200-1000 | Medium | C-N stretching |

| ~800-700 | Strong | C-Cl stretching |

| ~600-500 | Medium | C-I stretching |

Note: The IR absorption bands are predicted based on characteristic functional group frequencies.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

N-iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program with a spectral width of approximately 200-220 ppm. A longer relaxation delay and a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻) and analyze the isotopic pattern to confirm the presence of chlorine.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

This guide provides a comprehensive overview of the available spectroscopic and synthetic information for this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The detailed protocols and workflow diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting.

Physical and chemical characteristics of 6-Chloro-7-iodo-7-deazapurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 6-Chloro-7-iodo-7-deazapurine, a key intermediate in the synthesis of novel therapeutic agents. This document details its properties, synthesis, and role in the development of antiviral and anticancer nucleoside analogs.

Physicochemical Characteristics

This compound, also known by its systematic name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a halogenated heterocyclic compound.[1][2][3][4][5] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is an analog of purine (B94841) where the nitrogen at position 7 is replaced by a carbon atom. The presence of a chlorine atom at the 6-position and an iodine atom at the 7-position makes it a versatile building block for further chemical modifications.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a powder ranging in color from white to orange or green.[3][4] It is noted to be insoluble in water but soluble in organic solvents such as methanol, chloroform, and dichloromethane.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClIN₃ | [1][2][6] |

| Molecular Weight | 279.47 g/mol | [2][6] |

| Appearance | White to Orange to Green powder/crystal | [3][4] |

| Melting Point | 179-204 °C | [1][2][3][4][6] |

| Boiling Point | 241.0 °C (Predicted) | [1][6] |

| Density | 2.47 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in methanol, chloroform, dichloromethane | [1] |

| UV max (H₂O) | 305 nm | [1] |

| pKa | 9.61 ± 0.20 (Predicted) |

Chemical Properties

The chemical identifiers and spectral data for this compound are provided below, offering insight into its molecular structure and reactivity.

| Property | Value | Source(s) |

| Synonyms | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | [1][2][3][4][5] |

| SMILES | Clc1ncnc2[nH]cc(I)c12 | [2][5] |

| InChI | 1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | [2][5] |

| InChI Key | CBWBJFJMNBPWAL-UHFFFAOYSA-N | [2][5] |

| ¹H NMR (400 MHz, CD₃OD) | δ 8.55 (s, 1H), 7.72 (s, 1H) | |

| ¹³C NMR (100 MHz, CD₃OD) | δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1 | |

| Mass Spec (ESI⁺) | m/z 280 (M+H)⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the iodination of 6-chloro-7-deazapurine.

Materials:

-

6-chloro-7-deazapurine

-

N-iodosuccinimide (NIS)

-

Anhydrous Dimethylformamide (DMF)

-

Hexanes

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.

-

Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent under vacuum.

-

Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the product.

Caption: Synthesis workflow for this compound.

N-Glycosylation via Vorbrüggen Conditions

This is a general protocol for the N-glycosylation of this compound with a protected ribose derivative.[7]

Materials:

-

This compound

-

Protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous Acetonitrile (B52724) (CH₃CN)

Procedure:

-

To a solution of this compound in anhydrous acetonitrile under a nitrogen atmosphere, add N,O-bis(trimethylsilyl)acetamide.

-

Stir the mixture at room temperature for 20-30 minutes to allow for silylation of the nucleobase.

-

Cool the reaction mixture to 0 °C.

-

Add the protected ribose derivative followed by the dropwise addition of TMSOTf.

-

Allow the reaction to warm to room temperature and then heat to 80 °C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Biological Significance and Applications

This compound serves as a critical precursor for the synthesis of various nucleoside analogs with potential therapeutic applications. These analogs have been investigated for their antiviral and anticancer properties.

Antiviral Activity

Derivatives of this compound have been synthesized and evaluated against a range of RNA viruses, including Hepatitis C Virus (HCV), Ebola virus, and Zika virus. The resulting nucleoside analogs can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of these viruses.[7] Additionally, it has been shown to potently inhibit the replication of human papillomavirus (HPV) in vitro.[6]

References

- 1. portlandpress.com [portlandpress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. The Cell Cycle Timing of Human Papillomavirus DNA Replication | PLOS One [journals.plos.org]

- 5. ClinPGx [clinpgx.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 7-deazapurine analogs, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, these analogs offer unique electronic properties and a versatile handle for synthetic modification, leading to a broad spectrum of biological activities. This document provides a comprehensive overview of their history, key synthetic methodologies, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: From Natural Products to Rational Design

The story of 7-deazapurine analogs begins with the isolation of naturally occurring nucleoside antibiotics such as tubercidin, toyocamycin, and sangivamycin (B1680759) from Streptomyces species. These compounds demonstrated potent biological activity, sparking interest in the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core as a promising pharmacophore.[1] Early research focused on understanding the structure-activity relationships (SAR) of these natural products and developing synthetic routes to access novel derivatives.

The replacement of the N7 atom with a carbon atom was found to make the five-membered ring more electron-rich, which can lead to enhanced base-pairing in DNA and RNA and improved binding to enzymes.[1] This fundamental characteristic has driven the exploration of 7-deazapurine analogs for a wide range of therapeutic targets. Over the decades, medicinal chemists have rationally designed and synthesized a vast library of these compounds, leading to the discovery of potent antiviral and anticancer agents, as well as modulators of key cellular signaling pathways.[1]

Core Synthetic Strategies: Building the 7-Deazapurine Scaffold

The synthesis of 7-deazapurine analogs has been refined over the years, with several robust methods now available for the construction and functionalization of this heterocyclic system. The following sections detail the most critical and widely used experimental protocols.

Vorbrüggen Glycosylation: Forging the Nucleosidic Bond

The Silyl-Hilbert-Johnson or Vorbrüggen glycosylation is a cornerstone reaction in nucleoside chemistry, enabling the stereoselective formation of the β-anomeric bond between a silylated nucleobase and a protected sugar.[2][3][4]

Experimental Protocol: Typical Vorbrüggen Glycosylation of a 7-Deazapurine

-

Silylation of the Nucleobase: To a suspension of the 7-deazapurine derivative (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq). Heat the mixture at 60-80 °C under an inert atmosphere (e.g., argon) until a clear solution is obtained (typically 1-2 hours), indicating the formation of the silylated nucleobase.

-

Glycosylation: Cool the solution to room temperature and add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq).

-

Lewis Acid Addition: Cool the reaction mixture to 0 °C and add a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq), dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected nucleoside.

-

Deprotection: Remove the protecting groups (e.g., benzoyl groups) by treating the protected nucleoside with a solution of sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia. Purify the final deprotected nucleoside by column chromatography or recrystallization.[2]

Suzuki-Miyaura Cross-Coupling: Functionalization at the C7 Position

The carbon atom at the 7-position provides a key site for modification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl substituents at this position, enabling extensive SAR studies.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Iodo-7-deazapurine Derivative

-

Reaction Setup: In a reaction vessel, combine the 7-iodo-7-deazapurine nucleoside (1.0 eq), the corresponding boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine (B1218219) ligand like triphenylphosphine-3,3′,3″-trisulfonate (TPPTS) (0.3 eq), and a base, typically cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Solvent Addition: Add a mixture of degassed solvents, such as a 2:1 mixture of water and acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[5]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the desired product by silica gel chromatography.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic methods offer a green and highly selective alternative for the synthesis of 7-deazapurine nucleosides. Purine nucleoside phosphorylases (PNPs) can catalyze the transglycosylation reaction, transferring a sugar moiety from a donor to the 7-deazapurine base.[7][8][9][10]

Experimental Protocol: Enzymatic Transglycosylation

-

Reaction Mixture: Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing the 7-deazapurine base (e.g., 2 mM), a sugar donor such as 2'-deoxyuridine (B118206) (20 mM), and the recombinant purine nucleoside phosphorylase (PNP) and uridine (B1682114) phosphorylase (UP) enzymes.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50 °C).

-

Monitoring: Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).

-

Termination and Purification: Once the reaction reaches completion, terminate it by ultrafiltration to remove the enzymes. Purify the resulting nucleoside by reversed-phase column chromatography.[7][8]

Therapeutic Applications and Biological Activity

The versatility of the 7-deazapurine scaffold has led to the development of analogs with a wide array of biological activities, primarily in the areas of antiviral and anticancer therapy.

Antiviral Activity

7-Deazapurine nucleosides have demonstrated significant activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[11][12] Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which then inhibits viral polymerases.

Table 1: Antiviral Activity of Selected 7-Deazapurine Analogs

| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2'-deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-anomer) | HIV-1 | MT-4 cells | 0.71 | >100 | >140 | [11][12] |

| 2'-C-methyl-7-deazaadenosine | HCV | Replicon | <1 | >10 | >10 | [11] |

Anticancer Activity and Kinase Inhibition

A significant number of 7-deazapurine analogs exhibit potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation and survival.[13][14][15] These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14][15][16]

Table 2: Anticancer and Kinase Inhibitory Activity of Selected 7-Deazapurine Analogs

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Isatin-deazapurine hybrid 5 | HepG2 (liver cancer) | 6.11 | [17] |

| Isatin-deazapurine hybrid 5 | MCF-7 (breast cancer) | 5.93 | [17] |

| Isatin-deazapurine hybrid 5 | MDA-MB-231 (breast cancer) | 2.48 | [17] |

| Isatin-deazapurine hybrid 5 | HeLa (cervical cancer) | 1.98 | [17] |

| Isatin-deazapurine hybrid 5 | EGFR | 0.112 | [13][14][15] |

| Isatin-deazapurine hybrid 5 | HER2 | 0.081 | [13][14][15] |

| Isatin-deazapurine hybrid 5 | VEGFR2 | 0.095 | [13][14][15] |

| Isatin-deazapurine hybrid 5 | CDK2 | 0.123 | [13][14][15] |

Modulation of Signaling Pathways

The biological effects of 7-deazapurine analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

STING Pathway Agonism

Certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[5][6] Activation of STING is a promising strategy in cancer immunotherapy as it leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.

Kinase Inhibition Pathways

7-Deazapurine analogs that inhibit receptor tyrosine kinases like VEGFR and EGFR disrupt downstream signaling cascades that are critical for cancer cell growth, proliferation, and angiogenesis.

A Generalized Workflow for Discovery and Development

The discovery of novel 7-deazapurine analogs follows a structured workflow from initial design and synthesis to biological evaluation and lead optimization.

Conclusion

7-Deazapurine analogs represent a remarkable class of molecules that have transitioned from natural product curiosities to a privileged scaffold in modern drug discovery. Their unique structural and electronic properties, combined with the power of modern synthetic chemistry, have enabled the development of potent and selective agents for a variety of diseases. The continued exploration of this versatile core, guided by a deeper understanding of its interactions with biological targets and signaling pathways, promises to yield the next generation of innovative therapeutics.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 4. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Enzymatic Synthesis of 2′-Deoxy-β-d-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines | Semantic Scholar [semanticscholar.org]

- 10. seela.net [seela.net]

- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico St… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Strategic Role of 6-Chloro-7-iodo-7-deazapurine in Modern Nucleoside Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and applications of 6-Chloro-7-iodo-7-deazapurine, a pivotal intermediate in the development of novel nucleoside analogues with significant therapeutic potential.

Introduction

In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1] Their ability to mimic endogenous nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.[2] Within this important class of compounds, 7-deazapurine nucleosides have emerged as particularly promising scaffolds due to their unique biological activities.[3] The replacement of the N7 atom of the purine (B94841) ring with a carbon atom not only alters the electronic properties of the nucleobase but also provides a site for further chemical modification, enabling the fine-tuning of biological activity.[3]

At the heart of the synthesis of a diverse array of these potent therapeutic agents lies This compound . This key intermediate, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile building block for the introduction of various functional groups at the 6 and 7 positions of the 7-deazapurine core.[4] Its halogenated structure enhances its reactivity, making it amenable to a range of synthetic transformations, including glycosylation and cross-coupling reactions.[4] This guide provides an in-depth overview of the chemical properties, synthesis, and critical role of this compound in the generation of next-generation nucleoside-based therapeutics.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClIN₃ | Chem-Impex |

| Molecular Weight | 279.47 g/mol | Chem-Impex |

| Melting Point | 179-183 °C | Sigma-Aldrich[5] |

| Appearance | White to orange to green powder/crystal | Chem-Impex |

| SMILES | Clc1ncnc2[nH]cc(I)c12 | Sigma-Aldrich[5] |

| InChI Key | CBWBJFJMNBPWAL-UHFFFAOYSA-N | Sigma-Aldrich[5] |

Synthesis of this compound: An Experimental Protocol

The standard and efficient synthesis of this compound involves the direct iodination of the commercially available 6-chloro-7-deazapurine.

Experimental Protocol: Iodination of 6-chloro-7-deazapurine[6]

-

Materials:

-

6-chloro-7-deazapurine

-

N-iodosuccinimide (NIS)

-

Anhydrous Dimethylformamide (DMF)

-

Hexanes

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent under vacuum.

-

Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield this compound.

-

-

Yield: Quantitative[6]

The Pivotal Role in Nucleoside Synthesis: Methodologies and Data

This compound is a cornerstone for the synthesis of a wide range of 7-deazapurine nucleosides. Its strategic importance lies in the differential reactivity of the chloro and iodo substituents, allowing for sequential and regioselective modifications. The primary synthetic routes involve N-glycosylation followed by cross-coupling or substitution reactions.

N-Glycosylation via the Vorbrüggen Method

The Vorbrüggen glycosylation is a widely employed method for the formation of the N-glycosidic bond between a nucleobase and a protected sugar moiety.

-

Materials:

-

This compound

-

Protected Ribose (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of this compound (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH₃CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.

-

After 30 minutes, add a solution of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN and TMSOTf (0.56 g, 2.45 mmol) to the reaction mixture at 0 °C.

-

Heat the reaction mixture to 80 °C over 1 hour and stir for 12 hours at this temperature.

-

After completion, quench the reaction and purify the product via chromatography.

-

The following table summarizes the yields of Vorbrüggen glycosylation reactions with this compound under various conditions.

| Ribose Derivative | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Perbenzoylated 2-methyl-ribose | TMSOTf, DBU | Acetonitrile | 70 | 28 | 20 | [7] |

| Perbenzoylated 2-methyl-ribose | TMSOTf, BSA | Acetonitrile | Not specified | 8-9 | 73 | [7] |

| Perbenzoylated 2-methyl-ribose | TMSOTf, DBU | 1,2-dichloroethane | 70 | 24 | 58 | [7] |

| 1-O-Ac-2,3,5-tri-O-Bz-ribose | TMSOTf | Acetonitrile | 80 | 12 | Not specified | [6] |

Cross-Coupling Reactions for C7-Functionalization

The iodine atom at the C7 position of the 7-deazapurine ring is an excellent handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

-

General Procedure:

-

A mixture of the 7-iodo-7-deazapurine nucleoside, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) is taken in a suitable solvent (e.g., THF, DMF).

-

An amine base (e.g., Et₃N, DBU) is added.

-

The reaction is typically carried out under an inert atmosphere at room temperature or with heating.

-

Upon completion, the reaction is worked up, and the product is purified by chromatography.

-

The following table presents examples of Sonogashira coupling reactions performed on 7-iodo-7-deazapurine derivatives.

| 7-Iodo-7-deazapurine Derivative | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

| 7-iodo-7-deaza-2'-deoxyadenosine triphosphate | Various terminal alkynes | Pd(OAc)₂/dppf, CuI | H₂O/MeOH/Et₃N | 26-62 | [8] |

| This compound nucleoside | TMS-acetylene | Pd(PPh₃)₄, CuI | THF | Not specified | [9] |

Logical and Experimental Workflows

The synthesis of bioactive 7-deazapurine nucleosides from this compound follows a logical and modular workflow. This allows for the generation of diverse libraries of compounds for biological screening.

Caption: Synthetic workflow for bioactive 7-deazapurine nucleosides.

Signaling Pathways and Mechanism of Action

Nucleoside analogues derived from this compound exert their therapeutic effects by targeting key cellular and viral signaling pathways.

Antiviral Activity: Inhibition of Viral Polymerase

A primary mechanism of antiviral nucleosides is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After entering the host cell, the nucleoside analogue is phosphorylated to its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator during viral RNA synthesis.

Caption: Antiviral mechanism via RdRp inhibition.

Anticancer Activity: Potential EGFR Signaling Pathway Inhibition

Some nucleoside analogues have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[] EGFR activation leads to a cascade of downstream signaling events that promote cell proliferation and survival.[11] By blocking this pathway, nucleoside analogues can induce apoptosis and inhibit tumor growth.

References

- 1. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-氯-7-碘-7-脱氮嘌呤 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of 7-Deazapurine Scaffolds: A Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine core, a privileged scaffold in medicinal chemistry, represents a critical structural motif in the design of novel therapeutics. Its isosteric relationship with the natural purine (B94841) bases allows for strategic modulation of biological activity, leading to potent antiviral, anticancer, and antiparasitic agents. This technical guide provides an in-depth overview of the primary synthetic strategies employed to construct this versatile heterocyclic system, complete with detailed experimental protocols and comparative data to inform research and development efforts.

Core Synthetic Strategies: A Multi-pronged Approach

The construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold can be broadly categorized into several key synthetic approaches. These methodologies offer flexibility in substituent placement and allow for the generation of diverse chemical libraries for biological screening.

Linear Synthesis via Substituted Pyrimidines

A prevalent and adaptable strategy involves the construction of the pyrrole (B145914) ring onto a pre-functionalized pyrimidine (B1678525) precursor. This approach typically begins with a 4,6-dichloropyrimidine (B16783) derivative, which undergoes a series of reactions to build the fused five-membered ring.

A common pathway involves the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine with a suitable coupling partner, followed by azidation and subsequent thermal or photochemical cyclization to yield the 7-deazapurine core.[1][2] This method is particularly useful for introducing diversity at what will become the C5 position of the final scaffold.

Logical Workflow for Synthesis via Substituted Pyrimidines

Caption: General workflow for the synthesis of a 7-deazapurine scaffold starting from a substituted pyrimidine.

Construction from Pyrrole Precursors

An alternative strategy involves building the pyrimidine ring onto a pre-existing, functionalized pyrrole. This "pyrrole-first" approach allows for different substitution patterns and can be advantageous depending on the availability of starting materials. This method often involves the cyclization of an aminopyrrole derivative with a suitable one-carbon synthon.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has heavily influenced the functionalization of the 7-deazapurine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely employed to introduce aryl, hetaryl, and alkynyl groups at the C7 position of a pre-formed 7-deazapurine nucleus.[3][4] This late-stage functionalization is a powerful tool for structure-activity relationship (SAR) studies.

Signaling Pathway Implication: STING Agonism

Derivatives of 7-deazapurine have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by cyclic dinucleotides (CDNs) triggers a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which can be harnessed for cancer immunotherapy.[3][5]

Caption: Simplified signaling pathway of STING activation by 7-deazapurine cyclic dinucleotide analogues.

Quantitative Data Summary

The following tables summarize representative yields for key transformations in the synthesis of 7-deazapurine scaffolds, extracted from the cited literature.

Table 1: Negishi Cross-Coupling and Cyclization Yields

| Starting Materials | Reaction Type | Product | Yield (%) | Reference |

| Zincated 4,6-dichloropyrimidine and 5-iodoquinoline | Negishi Cross-Coupling | 4,6-dichloro-5-(quinolin-5-yl)pyrimidine | 78 | [2] |

| 5-Azido-4,6-dichloro-5-(quinolin-5-yl)pyrimidine | Photochemical Cyclization | Quinolino-fused 7-deazapurine | 26 | [2] |

| 5-Azido-4,6-dichloro-5-(quinolin-5-yl)pyrimidine | Thermal Cyclization | Quinolino-fused 7-deazapurine | 11 | [2] |

Table 2: Glycosylation and Subsequent Functionalization Yields

| Starting Materials | Reaction Type | Product | Yield (%) | Reference |

| Quinolino-fused 7-deazapurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Vorbrüggen Glycosylation | Protected quinolino-fused 7-deazapurine nucleoside | 52 | [1][2] |

| 7-Iodo-7-deazaadenine CDN and Phenylboronic acid | Suzuki-Miyaura Coupling | 7-Phenyl-7-deazaadenine CDN | 18-78 | [3] |

| 6-Chloro-7-iodo-7-deazapurine and 1-O-Ac-2,3,5-tri-O-Bz-ribose | Vorbrüggen Glycosylation | Protected this compound ribonucleoside | 73 | [6] |

Detailed Experimental Protocols

The following are representative experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of this compound[7]

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, N-iodosuccinimide (1.60 g, 7.16 mmol) was added. The reaction mixture was stirred for 2 hours at room temperature. The solvent was then removed under vacuum. The resulting residue was purified by silica (B1680970) gel column chromatography (hexanes:EtOAc = 1:1 to 3:1 v/v) to afford the title compound in quantitative yield.

Protocol 2: Vorbrüggen Glycosylation of this compound[7]

To a solution of this compound (0.55 g, 1.96 mmol) in 10 mL of anhydrous acetonitrile (B52724), N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) was added at room temperature under a nitrogen atmosphere. After stirring for 30 minutes, a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous acetonitrile and TMSOTf (0.56 g, 2.45 mmol) was added to the reaction mixture at 0 °C. The reaction mixture was then heated to 80 °C over 1 hour and stirred for 12 hours at this temperature. The reaction was quenched and worked up to yield the protected nucleoside.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C7-Arylation[3][5]

To a solution of the 7-iodo-7-deazapurine cyclic dinucleotide in a 2:1 mixture of water and acetonitrile, 2 equivalents of the corresponding arylboronic acid, cesium carbonate, triphenylphosphine-3,3',3''-trisulfonate (TPPTS), and palladium(II) acetate (B1210297) were added. The reaction mixture was heated to 100 °C for 30 minutes. After cooling, the product was purified by chromatography to yield the 7-aryl-7-deazapurine derivative.

Conclusion

The synthesis of 7-deazapurine scaffolds is a dynamic and evolving field, with a rich history of established methods and continuous innovation through modern catalytic processes. The strategic choice of synthetic route, whether through linear construction or late-stage functionalization, allows for the creation of a vast chemical space of novel compounds with significant therapeutic potential. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers aiming to explore and expand upon the promising biological activities of this important heterocyclic core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Rising Tide of Halogenated Deazapurines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The structural modification of purine (B94841) nucleosides has long been a cornerstone of medicinal chemistry, yielding numerous therapeutic agents. Among these, deazapurines, which feature a carbon atom in place of a nitrogen atom in the purine ring, have emerged as a particularly promising scaffold. The introduction of halogens to this core structure further enhances their biological potential, leading to a diverse array of compounds with potent anticancer, antiviral, and immunomodulatory activities. This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated deazapurines, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Core Biological Activities: A Quantitative Overview

Halogenated deazapurines have demonstrated significant efficacy across a range of biological assays. The following tables summarize the quantitative data for some of the most well-studied compounds, providing a comparative look at their potency.

Anticancer Activity

The antiproliferative effects of halogenated deazapurines have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented below.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Citation |

| Halogenated Pyrrolo[3,2-d]pyrimidines | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 (Leukemia) | 6.0 | [1] |

| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 (Breast) | Sub-micromolar | [2] | |

| N-substituted pyrrolo[3,2-d]pyrimidines | Various | 0.014 - 14.5 | [1] | |

| Halogenated Pyrrolo[2,3-d]pyrimidines | (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(halogenated-benzylidene)benzohydrazides | Various | 29 - 59 | [3] |

| Pyrrolo[2,3-d]pyrimidine-imines (Brominated) | HT-29 (Colon) | 4.01 - 4.55 | [4] | |

| Halogenated Tubercidins | 5-Iodotubercidin (5-iTU) | - | 9 nM (Haspin Kinase) | [5] |

Antiviral Activity

The antiviral potential of halogenated deazapurines has been primarily investigated against Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV). The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, are summarized here.

| Compound Class | Specific Compound | Virus | EC50 (µM) | Citation |

| Halogenated 3-Deazapurines | 3-deazapurine derivative of L-AA (Compound 3) | HCMV (AD-169 & Davis) | Comparable to Ganciclovir | [6] |

| Halogenated 7-Deazapurines | α-form of 7-carbomethoxyvinyl substituted nucleoside (Compound 10) | HIV-1 | 0.71 ± 0.25 |

Key Experimental Protocols

To facilitate the replication and further investigation of the biological activities of halogenated deazapurines, this section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of Halogenated Deazapurines

General Procedure for Halogenation of 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines):

A common method for the synthesis of halogenated 7-deazapurines involves the use of N-halosuccinimides. For instance, to synthesize 3-halo-substituted pyrrolo[2,3-d]pyrimidinones, a mixture of the starting pyrrolo[2,3-d]pyrimidine and an N-halosuccinimide (NCS, NBS, or NIS) is stirred in a solvent like dichloromethane (B109758) (DCM) at room temperature for a specified period.[4]

Example: Synthesis of 5-Bromotubercidin:

Tubercidin (B1682034) can be directly brominated by reacting it with N-bromosuccinimide (NBS) in dimethylformamide (DMF).[7][8] The reaction conditions can be tuned to favor the formation of different brominated isomers.[7][8]

Anticancer Assays

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated deazapurine for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[9][10][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][10][11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9][10][11]

2. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[3][5][12][13]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][5][12][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

3. Cell Cycle Analysis (Propidium Iodide Staining):

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[4][14][15][16][17]

-

RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI.[14][15][17]

-

PI Staining: Resuspend the cells in a solution containing propidium iodide.[4][14][15][16][17]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[4][14][15][16][17]

Antiviral Assays

1. HCV Replicon Assay:

This cell-based assay is used to screen for inhibitors of Hepatitis C Virus replication.

-

Cell Culture: Use human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase).[18][19][20][21]

-

Compound Treatment: Treat the replicon-containing cells with various concentrations of the halogenated deazapurine.

-

Reporter Gene Assay: After a set incubation period, measure the activity of the reporter gene (e.g., luciferase). A decrease in reporter activity indicates inhibition of HCV replication.[18]

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on the same cell line to ensure that the observed antiviral effect is not due to general cell toxicity.[8]

2. Cytopathic Effect (CPE) Reduction Assay:

This assay is a common method for screening antiviral compounds against viruses that cause visible damage to host cells.

-

Cell Monolayer Preparation: Prepare a confluent monolayer of susceptible host cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

-

Incubation: Incubate the plates until a clear cytopathic effect is observed in the virus control wells (no compound).

-

Cell Viability Measurement: Quantify the number of viable cells using a method like neutral red uptake or a tetrazolium-based assay (e.g., MTS).[8]

-

Data Analysis: Calculate the EC50 (the concentration of the compound that protects 50% of the cells from the viral CPE) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells). The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The biological activities of halogenated deazapurines are mediated through their interaction with various cellular targets and the modulation of key signaling pathways.

Kinase Inhibition

A primary mechanism of action for many halogenated deazapurines is the inhibition of protein kinases, which are crucial regulators of cell signaling.

Haspin Kinase Inhibition: 5-Iodotubercidin (5-iTU) is a potent inhibitor of Haspin kinase, an atypical serine/threonine kinase involved in mitosis.[1][5][22][23] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), a critical step for the proper localization of the chromosomal passenger complex (CPC) and accurate chromosome segregation during cell division.[24] By inhibiting Haspin, 5-iTU disrupts this process, leading to mitotic defects and cell cycle arrest.[15]

Induction of Apoptosis

Several halogenated deazapurines exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling molecules.

The intrinsic apoptosis pathway is often implicated, which is triggered by internal cellular stress. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[25][26] The BCL-2 family of proteins plays a crucial role in regulating the release of cytochrome c.[25]

References

- 1. Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Halogenation of tubercidin by N-halosuccinimides. A direct route to 5-bromotubercidin, a reversible inhibitor of RNA synthesis in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenation of tubercidin by N-halosuccinimides. A direct route to 5-bromotubercidin, a reversible inhibitor of RNA synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Homogeneous and nonradioactive high-throughput screening platform for the characterization of kinase inhibitors in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 24. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. mdpi.com [mdpi.com]

A Comprehensive Review of 6-Substituted-7-Deazapurine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The substitution at the 6-position of this heterocyclic system has been a focal point of extensive research, leading to the discovery of potent agents with anticancer, antiviral, antibacterial, and kinase inhibitory properties. This technical guide provides a comprehensive review of the literature on 6-substituted-7-deazapurine derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action.

Synthesis of 6-Substituted-7-Deazapurine Derivatives

The synthesis of 6-substituted-7-deazapurine derivatives often begins with a pre-functionalized 7-deazapurine core, typically chlorinated at the 6-position. This allows for subsequent diversification through various cross-coupling reactions. A general synthetic approach involves the glycosylation of a 6-chloro-7-deazapurine base, followed by the introduction of the desired substituent at the 6-position.

A common synthetic strategy is the Vorbrüggen glycosylation, where a silylated 7-deazapurine base is reacted with a protected ribose acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Subsequent derivatization at the 6-position is frequently achieved via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, which allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.

Biological Activity and Quantitative Data

6-Substituted-7-deazapurine derivatives have been extensively evaluated for their therapeutic potential across various disease areas. The tables below summarize the quantitative biological data for representative compounds from the literature.

Anticancer and Cytotoxic Activity

Many 6-substituted-7-deazapurine ribonucleosides have shown potent cytostatic activity against a panel of cancer cell lines. The mechanism often involves the inhibition of key cellular processes after intracellular phosphorylation.

| Compound | 6-Substituent | Cell Line | IC50 (µM) | Reference |

| 1 | 5-Methoxy-1H-indol-2-yl | HeLa | 0.8 ± 0.1 | [1] |

| 1 | 5-Methoxy-1H-indol-2-yl | HepG2 | 6.11 ± 0.4 | [1] |

| 1 | 5-Methoxy-1H-indol-2-yl | MCF-7 | 5.93 ± 0.3 | [1] |

| 1 | 5-Methoxy-1H-indol-2-yl | MDA-MB-231 | 2.48 ± 0.1 | [1] |

| 2 | 6-([1,1'-biphenyl]-3-yl) | CDK2/cyclin A | 0.044 | [2] |

| 3 | 6-cyclohexylmethoxy | CDK2/cyclin A | 0.005 | [2] |

Kinase Inhibitory Activity

A significant area of investigation for this class of compounds is their activity as protein kinase inhibitors. Certain derivatives have demonstrated high potency and selectivity for specific kinases, making them attractive candidates for targeted cancer therapy.[2]

| Compound | 6-Substituent | Kinase Target | IC50 (µM) | Reference |

| 1 | 5-Methoxy-1H-indol-2-yl | VEGFR-2 | 0.018 ± 0.001 | [1] |

| 1 | 5-Methoxy-1H-indol-2-yl | EGFR | 0.021 ± 0.002 | [1] |

| 1 | 5-Methoxy-1H-indol-2-yl | HER2 | 0.033 ± 0.003 | [1] |

| 1 | 5-Methoxy-1H-indol-2-yl | CDK2 | 0.041 ± 0.003 | [1] |

| 2 | 6-([1,1'-biphenyl]-3-yl) | CDK1/cyclin B | 86 | [2] |

| 3 | 6-cyclohexylmethoxy | CDK1/cyclin B | 0.250 | [2] |

Antimicrobial and Antiparasitic Activity

Derivatives of 6-substituted-7-deazapurine have also been explored for their activity against various pathogens.

| Compound | 6-Substituent | Organism | EC50/IC50 (µM) | Reference |

| 4 | Methyl | Trypanosoma brucei brucei | 0.081 ± 0.006 | [3] |

| 5 | Methylsulfanyl | Trypanosoma brucei brucei | 0.035 ± 0.003 | [3] |

| 6 | Methoxy | Trypanosoma brucei brucei | 0.021 ± 0.001 | [3] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of the 6-chloro-7-deazapurine derivative in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), the corresponding boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents) are added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric assay or a luminescence-based assay. For a radiometric assay, the kinase, the substrate (e.g., a peptide or protein), and the test compound are incubated in a buffer solution containing [γ-³³P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped by the addition of a quenching solution (e.g., phosphoric acid). The phosphorylated substrate is then separated, and the incorporated radioactivity is measured using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few more hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Signaling Pathways and Mechanisms of Action